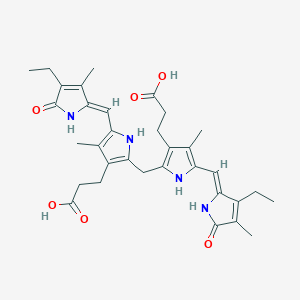

Mesobilirubin

Description

Historical Perspectives on Bile Pigment Studies

The scientific inquiry into bile pigments dates back to the early 19th century with the isolation of bilirubin (B190676), the pigment responsible for the yellow hue of jaundice. For decades, the intricate structures of these compounds remained elusive. A pivotal moment in this field was the work of the German chemist Hans Fischer, who was awarded the Nobel Prize in Chemistry in 1930 for his research on the constitution of hemin (B1673052) and chlorophyll, which laid the groundwork for understanding related tetrapyrrole structures. The subsequent elucidation of the exact structures of bile pigments like bilirubin and its derivatives was made possible with the advent of modern spectroscopic methods, which allowed for detailed analysis of their complex molecular architecture. mdpi.com These advancements paved the way for the identification and characterization of various intermediates in heme catabolism, including mesobilirubin.

This compound's Place in Heme Catabolism Research

This compound emerged as a significant compound in the study of heme catabolism, the process by which the body breaks down heme, a component of hemoglobin. It is a tetrapyrrole homolog of bilirubin, meaning it shares a similar core structure but differs in the saturation of its vinyl side chains, which are reduced to ethyl groups. scbt.com Its primary role is as an intermediary product in the bacterial reduction of bilirubin in the gut. medmuv.com The study of this compound has been instrumental for researchers in gaining insights into the metabolic pathways of bilirubin and the subsequent formation of urobilinoids, the compounds responsible for the color of feces and urine. medmuv.comsmolecule.com

Chemical and Physical Properties of this compound

The distinct chemical and physical characteristics of this compound are fundamental to its biological behavior and the methods used for its study.

| Property | Value |

| Molecular Formula | C₃₃H₄₀N₄O₆ nih.gov |

| Molecular Weight | 588.71 g/mol scbt.com |

Structure and Conformation

The molecular structure of this compound consists of four pyrrole (B145914) rings linked in an open chain. X-ray crystallography studies have revealed that this compound IXα crystallizes in a "ridge-tile" conformation. iucr.org This conformation is characterized by an angle of 104.0° between the two planar pyrromethenone units and is stabilized by intramolecular hydrogen bonds. iucr.org This specific three-dimensional arrangement is crucial for its interactions with other molecules.

Solubility Profile

This compound exhibits low solubility in aqueous solutions. nih.gov Its solubility is significantly higher in organic solvents such as chloroform (B151607) and dimethyl sulfoxide (B87167) (DMSO). nih.govsolubilityofthings.com This solubility profile is a critical consideration in the development of analytical methods for its extraction and quantification.

Spectroscopic Data

Modern spectroscopic techniques have been indispensable in characterizing this compound.

UV-Visible Spectroscopy

The UV-visible absorption spectrum of this compound is a key feature used for its identification and quantification. The specific wavelengths of maximum absorption are influenced by the solvent and the aggregation state of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1H, 13C, and 15N NMR, has provided detailed insights into the molecular structure and conformation of this compound in solution. nih.govpsu.edursc.org Studies using 13C-NMR on enriched this compound have been employed to determine the pKa values of its carboxylic acid groups. nih.gov

Mass Spectrometry

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and specific detection of this compound. The ionic transitions for this compound in positive ion mode have been identified as m/z 589.4 > 301.3, which is utilized for its quantification in biological samples. nih.govplos.orgnih.gov

Infrared and Raman Spectroscopy

Fourier-transform infrared (FT-IR) and Raman spectroscopy have been used to analyze the vibrational modes of this compound, providing further details about its molecular structure and bonding. researchgate.netnih.gov These techniques have helped to confirm the "ridge-tile" conformation of this compound XIIIα. researchgate.netnih.gov

Synthesis and Biosynthesis

The availability of pure this compound through both chemical synthesis and an understanding of its natural formation is crucial for research purposes.

Chemical Synthesis

Several methods for the chemical synthesis of this compound and its isomers have been developed. These include the "1 + 2 + 1" approach, which involves coupling two equivalents of a monopyrrole with a dipyrrylmethane, and the "2 + 2" approach, which utilizes the self-coupling of two dipyrrinone equivalents. researchgate.net Another strategy involves the chemical modification of bilirubin. smolecule.com These synthetic routes are essential for producing this compound for use as a reference standard and for in-depth biochemical studies.

Biosynthesis

This compound is a product of the anaerobic metabolism of bilirubin by intestinal microorganisms. medmuv.com In the gut, bilirubin is first reduced to this compound, which is then further converted to mesobilirubinogen and subsequently to stercobilinogen. medmuv.com

Analytical Methodologies

Accurate and sensitive analytical methods are vital for studying the role of this compound in biological systems.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are widely used for the separation of this compound from other bile pigments in complex biological matrices. d-nb.info These techniques, often used in conjunction with mass spectrometry, allow for precise quantification.

Spectroscopic Techniques

As detailed in section 2.3, various spectroscopic methods are central to the analysis of this compound. UV-Visible spectroscopy is used for basic detection, while NMR provides structural information. Mass spectrometry, especially LC-MS/MS, offers high sensitivity and specificity for quantitative analysis in biological fluids. nih.govplos.org

Biochemical Significance

This compound's importance lies in its role within the broader context of heme metabolism and its interactions with other biological molecules.

Role in Heme Degradation Pathway

This compound is a key intermediate in the final stages of heme degradation that occur in the intestine. It represents a transitional state between bilirubin and the urobilinoids that are ultimately excreted. The formation of this compound is a critical step in the pathway that facilitates the removal of bilirubin from the body. medmuv.com

Interaction with Other Molecules

Like other bile pigments, this compound can interact with various proteins. A notable interaction is its binding to serum albumin, which is a key transporter of bilirubin in the blood. researchgate.net Studies have also explored its potential antioxidant properties, suggesting it may play a role in protecting against oxidative stress. smolecule.com

Role as a Biomarker

The levels of this compound and other downstream products of bilirubin metabolism can serve as indicators of the status of the gut microbiome and liver function. smolecule.com Its use as an internal standard in the quantification of other bilirubin species by LC-MS/MS highlights its importance in clinical and research diagnostics. nih.govplos.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-14,34-35H,7-12,15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHKMUMXERBUAN-IFADSCNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC2=C(C(=C(N2)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)CCC(=O)O)C)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(/C(=C/C2=C(C(=C(N2)CC3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)CC)C)CCC(=O)O)CCC(=O)O)C)/NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316200 | |

| Record name | Mesobilirubin IXα | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16568-56-2 | |

| Record name | Mesobilirubin IXα | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16568-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesobilirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016568562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesobilirubin IXα | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesobilirubin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of Mesobilirubin

Enzymatic Formation from Biliverdin (B22007) and Bilirubin (B190676) Precursors

The direct precursor to mesobilirubin is bilirubin, which itself is the product of a two-stage enzymatic reaction originating from heme. This process primarily occurs in reticuloendothelial cells, such as those in the spleen, liver (Kupffer cells), and bone marrow.

The catabolism begins with heme, a component of hemoglobin from aged red blood cells and other heme-containing proteins. gutmicrobiotaforhealth.com The enzyme heme oxygenase acts on heme, cleaving the heme ring to produce the green pigment biliverdin, iron, and carbon monoxide. nih.gov Subsequently, the cytosolic enzyme biliverdin reductase acts on biliverdin, reducing it to the yellow-orange pigment, bilirubin. wikipedia.org This unconjugated bilirubin is lipid-soluble and is transported in the blood bound to albumin to the liver for further processing. medmastery.com While this pathway does not directly produce this compound, it is the essential source of the bilirubin substrate required for its later formation in the intestine.

Role of Biliverdin Reductase Isozymes in this compound Formation

Biliverdin reductase (BVR) is the critical enzyme that catalyzes the final step in the synthesis of bilirubin, the immediate precursor for this compound. It reduces the central methene bridge of biliverdin IXα to form bilirubin IXα. wikipedia.org Humans have two main isozymes of BVR, each with distinct characteristics, though their function is not to produce this compound directly but to supply the bilirubin necessary for microbial metabolism.

Biliverdin Reductase A (BLVRA): This is the primary and most studied isozyme. It is unique for its dual cofactor and pH optima, utilizing NADH at a pH optimum of around 6.7 and NADPH at a pH optimum of 8.7. nih.gov BLVRA is considered a major physiological cytoprotectant due to its role in the bilirubin-biliverdin redox cycle, which helps combat oxidative stress. nih.gov

Biliverdin Reductase B (BLVRB): This is a second isozyme that also reduces biliverdin. However, it has a broader substrate specificity compared to BLVRA and is predominantly expressed in fetal tissues. nih.gov

The primary role of these isozymes in the context of this compound is indirect; by producing bilirubin, they provide the essential substrate that will be transported to the gut for subsequent microbial conversion.

| Enzyme Isozyme | Gene | Primary Location | Cofactor Preference (pH) | Key Function |

| Biliverdin Reductase A (BLVRA) | BLVRA | Ubiquitous, especially liver, spleen | NADH (Acidic), NADPH (Basic) | Reduces biliverdin to bilirubin; antioxidant redox cycling. nih.govnih.gov |

| Biliverdin Reductase B (BLVRB) | BLVRB | Predominantly fetal tissues | NADPH | Reduces biliverdin and other substrates. nih.gov |

Intestinal Microbial Transformation Pathways of this compound

Once bilirubin is conjugated in the liver with glucuronic acid to form water-soluble bilirubin diglucuronide, it is excreted into the small intestine as a component of bile. nih.gov In the intestinal lumen, it is subject to a series of transformations orchestrated entirely by the resident gut microbiota.

Gut Microbiota and Bilirubin Reduction to this compound

The journey to this compound begins when conjugated bilirubin reaches the distal small intestine and colon. The first step is deconjugation, where bacterial enzymes, specifically β-glucuronidases, hydrolyze the glucuronide groups from bilirubin, reverting it to unconjugated bilirubin. cuni.cz This unconjugated bilirubin is then available for further microbial action.

The bacterial metabolism of bilirubin proceeds through a series of reductions. The conversion to this compound is accomplished via a two-step reduction process carried out by the anaerobic gut bacteria. mdpi.com While the specific enzymes for this initial conversion are not fully characterized, several bacterial species, particularly within the Clostridium genus, have been identified as possessing high bilirubin-reducing capabilities. mdpi.comnih.gov

Further Microbial Degradation of this compound to Urobilinoids and Stercobilin

This compound is an intermediate compound that is rapidly converted into a series of colorless tetrapyrroles known collectively as urobilinoids. This pathway involves further reduction steps:

This compound to Urobilinogen (B88839): this compound is reduced via a two-step process to form urobilinogen. mdpi.com A key enzyme recently identified in this pathway is bilirubin reductase (BilR), which is found predominantly in bacteria of the Firmicutes phylum and catalyzes the conversion of bilirubin to urobilinogen. gutmicrobiotaforhealth.comnih.gov

Urobilinogen to Stercobilinogen: A portion of the urobilinogen is further reduced by microbial enzymes to form stercobilinogen. mdpi.com

These final colorless products, urobilinogen and stercobilinogen, can be oxidized upon exposure to air to form the pigments urobilin (B239242) and stercobilin, respectively. Stercobilin is the pigment responsible for the characteristic brown color of feces, while urobilin contributes to the yellow color of urine. wikipedia.orgwikipedia.org

| Metabolic Step | Starting Compound | Ending Compound | Key Microbial Players/Enzymes | Significance |

| Deconjugation | Bilirubin Diglucuronide | Unconjugated Bilirubin | Bacterial β-glucuronidases | Makes bilirubin available for reduction. cuni.cz |

| Initial Reduction | Unconjugated Bilirubin | This compound | Anaerobic bacteria (Clostridium species) | Formation of the key intermediate. mdpi.comnih.gov |

| Further Reduction | This compound | Urobilinogen | Bilirubin Reductase (BilR) in Firmicutes | Production of reabsorbable urobilinoids. gutmicrobiotaforhealth.commdpi.com |

| Final Reduction | Urobilinogen | Stercobilinogen | Intestinal bacteria | Precursor to the main fecal pigment. mdpi.comwikipedia.org |

| Oxidation | Urobilinogen, Stercobilinogen | Urobilin, Stercobilin | Spontaneous (air oxidation) | Formation of urine and fecal pigments. wikipedia.orgwikipedia.org |

Hepatic Processing and Excretion Mechanisms of this compound

This compound itself is not directly absorbed from the intestine in significant amounts. Instead, its downstream metabolite, urobilinogen, participates in the enterohepatic circulation. wikipedia.orgwikipedia.org

Approximately 10-20% of the urobilinogen produced in the gut is reabsorbed from the intestine and enters the portal circulation, which transports it to the liver. wikipedia.orgquora.com The healthy liver efficiently extracts most of this urobilinogen from the portal blood and re-excretes it into the bile, completing the enterohepatic cycle. gpnotebook.com

A small fraction (typically less than 3 mg/day) of the urobilinogen escapes hepatic uptake, enters the systemic circulation, and is subsequently filtered by the kidneys and excreted in the urine. wikipedia.orgnih.gov This renal excretion of urobilinogen is what gives normal urine its slight yellow coloration after oxidation to urobilin. The vast majority of bilirubin metabolites, primarily as stercobilinogen, are not reabsorbed and are eliminated in the feces. wikipedia.org

Biological Activities and Physiological Significance of Mesobilirubin

Antioxidant and Cytoprotective Properties of Mesobilirubin

The antioxidant and cytoprotective capabilities of bile pigments are well-documented, with bilirubin (B190676) being recognized as a potent endogenous antioxidant. nih.govbiochemia-medica.com Bilirubin exhibits powerful antioxidant activity, capable of protecting cells from a vast molar excess of hydrogen peroxide. mdpi.com This protective effect is a cornerstone of its physiological relevance, with moderately elevated serum bilirubin levels correlating with a reduced risk for a variety of diseases mediated by oxidative stress. biochemia-medica.comnih.gov

Research indicates that bilirubin's antioxidant function is versatile, involving the scavenging of free radicals and the inhibition of lipid peroxidation. researchgate.net The radical-trapping ability of bilirubin has been shown to be pH-dependent; it acts as a strong antioxidant at a pH of 6.0 or higher, with activity comparable to that of α-tocopherol in liposomal systems. nih.govresearchgate.net This transition is thought to be facilitated by the ionization of its carboxyl groups, which alters its conformation and solubility at the water/lipid interface. nih.gov

The cytoprotective effects of bilirubin extend to the genetic level, where it has been shown to inhibit pro-apoptotic genes while upregulating anti-apoptotic genes. researchgate.net While direct and extensive research into the specific antioxidant and cytoprotective properties of this compound is not as abundant, its structural similarity to bilirubin suggests it may possess comparable activities. A study utilizing this compound as an internal standard for the analysis of bilirubin and its photoproduct, lumirubin (B15126135), noted that lumirubin retained a similar antioxidant capacity to bilirubin, suggesting that related structures share this functional characteristic. nih.gov However, further investigation is required to fully characterize the specific antioxidant potency and cytoprotective mechanisms of this compound itself.

Interactions of this compound with Cellular Components and Metal Ions

The interaction of this compound with various biological molecules, including proteins and metal ions, is crucial to its potential physiological functions. These interactions influence its transport, stability, and reactivity within the body.

The binding of bilirubin to serum albumin is a critical physiological process, as albumin is the primary carrier of bilirubin in the bloodstream. researchgate.net This binding is characterized by a high affinity, which is essential for transporting the lipophilic bilirubin molecule in the aqueous environment of the plasma and for sequestering it to reduce its potential toxicity. nih.govresearchsolutions.com Studies have established a model of simple, competitive binding of bilirubin and various drugs to a primary site on the human serum albumin molecule. nih.gov

The binding mechanism can induce conformational changes in the albumin molecule. nih.gov Research on related bile pigments, such as xanthobilirubinate and urobilin (B239242), has shown that they also bind to albumin, in some cases competing with bilirubin for binding sites. nih.govmdpi.com This suggests that the ability to bind albumin is a common feature among bilirubin-related tetrapyrroles. While the binding of bilirubin and other bile pigments to albumin is well-characterized, specific quantitative studies determining the dissociation constants and binding affinity of this compound with human serum albumin are less prevalent in the literature. Given its structural homology to bilirubin, a significant binding affinity to albumin is anticipated.

Bile pigments, including bilirubin and its derivatives, are known to form complexes with a variety of metal ions. This complexation can alter the physicochemical properties of the pigment, including its color and reactivity. rsc.org Bilirubin has been shown to react with salts of zinc, cadmium, and cobalt in aprotic solvents to form distinctly colored complexes. nih.govnih.gov

Crucially, research has demonstrated that this compound (mBR) also engages in these interactions. The addition of Zn(II), Cd(II), or Co(II) salts to a solution of this compound results in rapid color changes and a significant bathochromic (red) shift in its visible absorption spectrum, which is indicative of complex formation. rsc.org The relative rates of complex formation for bilirubin with transition metals have been observed to follow the Irving-Williams series, a pattern that describes the stability of metal complexes. semanticscholar.org Transition metals that form strong, square planar complexes have been noted to cause rapid degradation of bilirubin. semanticscholar.org

The interaction is not limited to transition metals; studies have also investigated complexes formed between bilirubin and rare-earth elements. semanticscholar.org The ability of this compound to form these metal complexes suggests a potential role in metal ion biochemistry and toxicology, although the physiological implications of these interactions are still an area of active investigation.

Interactive Table: Metal Ion Complex Formation with Bilirubin and this compound

| Metal Ion | Forms Complex with Bilirubin | Forms Complex with this compound | Observed Effect | Reference |

| Zinc (II) | Yes | Yes | Formation of colored complexes; shift in visible spectrum | rsc.orgnih.gov |

| Cadmium (II) | Yes | Yes | Formation of colored complexes; shift in visible spectrum | rsc.orgnih.gov |

| Cobalt (II) | Yes | Yes | Formation of colored complexes; shift in visible spectrum | rsc.orgnih.gov |

| Copper (II) | Yes | Not Specified | Formation of complexes; can catalyze oxidation | semanticscholar.orgresearchgate.net |

| Iron (II) | Yes | Not Specified | Iron(II) is oxidized to Iron(III) in the complex | semanticscholar.org |

| Samarium (III) | Yes | Not Specified | Lanthanide complex with covalent bonding tendencies | semanticscholar.org |

Modulation of Cellular Processes by this compound

The influence of bile pigments extends to the fundamental cellular processes of apoptosis (programmed cell death) and inflammation. The regulatory effects of bilirubin in these pathways are extensively studied and provide a framework for understanding the potential activities of this compound.

Bilirubin is recognized for its significant anti-inflammatory and immunomodulatory effects. biochemia-medica.comresearchgate.net At physiological concentrations, it can control inflammation both in vitro and in vivo. nih.gov A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov By reducing the phosphorylation of IκB-α and p65, bilirubin inhibits the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Furthermore, bilirubin has been found to inhibit the activation of NLRP3, AIM2, and NLRC4 inflammasomes, thereby reducing the maturation of caspase-1 and the secretion of interleukin-1 beta (IL-1β). nih.gov

In the context of apoptosis, bilirubin's effects are concentration-dependent. Its cytoprotective nature at physiological levels is partly due to the inhibition of pro-apoptotic pathways. researchgate.net However, at high concentrations, unconjugated bilirubin can be cytotoxic, initiating an inflammatory response in brain cells (astrocytes and microglia) and inducing cell death. nih.gov This toxic effect is also mediated by pathways involving TNF-α, IL-1β, MAPKs, and NF-κB. nih.gov

While these modulatory roles are well-established for bilirubin, direct experimental evidence detailing the specific effects of this compound on apoptosis and inflammation pathways is limited. The structural similarities suggest that this compound could exert comparable influences on these critical cellular processes, representing an important avenue for future research.

Interactive Table: Cellular Factors and Pathways Modulated by Bilirubin

| Category | Factor/Pathway | Modulatory Effect of Bilirubin | Reference |

| Inflammation | NF-κB Pathway | Inhibition | nih.gov |

| TNF-α | Inhibition of secretion | nih.gov | |

| IL-1β | Inhibition of secretion | nih.gov | |

| IL-6 | Inhibition of secretion | nih.gov | |

| NLRP3 Inflammasome | Inhibition of activation | nih.gov | |

| Apoptosis | Caspase-1 | Inhibition of maturation | nih.gov |

| Pro-apoptotic genes (e.g., caspases, p38MAPK) | Inhibition (cytoprotective effect) | researchgate.net | |

| Anti-apoptotic genes (e.g., HO-1, bcl-2) | Upregulation (cytoprotective effect) | researchgate.net |

Analytical and Spectroscopic Characterization of Mesobilirubin

Advanced Chromatographic Separation Techniques for Mesobilirubin

Chromatographic techniques are fundamental for the isolation and quantification of this compound from complex biological matrices. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) represent the gold standard in this field.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound Analysis

High-performance liquid chromatography is a cornerstone for the separation and quantification of this compound and its related bile pigments. hplc.eunih.gov Reverse-phase HPLC is a commonly employed mode for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. nih.govsielc.com The separation is based on the differential partitioning of the analytes between the two phases.

Methodologies often involve the use of C18 columns, which provide excellent resolving power for tetrapyrrolic compounds. nih.govnih.gov The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as methanol (B129727) or acetonitrile. nih.govsielc.com A gradient elution, where the concentration of the organic modifier is increased over time, is frequently used to achieve optimal separation of compounds with varying polarities. nih.gov For instance, a linear gradient of methanol in an ammonium (B1175870) acetate (B1210297) buffer can effectively separate various bilirubin (B190676) conjugates and unconjugated bilirubin, including this compound. nih.gov Detection is commonly performed using a UV-Vis detector, as this compound exhibits strong absorbance in the visible region of the electromagnetic spectrum. nih.gov

Table 1: Exemplary HPLC Parameters for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Poroshell 120 EC-C18 (3.0 × 100 mm; 2.7 μm) | nih.gov |

| Mobile Phase | Gradient elution with ammonium acetate buffer and methanol | nih.gov |

| Flow Rate | 0.4 mL/min to 1.0 ml/min | nih.govnih.gov |

| Detection | UV-Vis at approximately 450 nm | nih.gov |

| Retention Time | 17.22 min (under specific gradient conditions) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Identification and Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific platform for the unequivocal identification and precise quantification of this compound. nih.govpsu.edu This technique combines the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer.

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are guided into the mass spectrometer. nih.gov For quantitative analysis, the instrument is often operated in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion of this compound and then monitoring a specific product ion that is formed upon collision-induced dissociation of the precursor. This high specificity minimizes interferences from the sample matrix. nih.gov

This compound is frequently utilized as an internal standard for the quantification of other bilirubin species due to its structural similarity and distinct mass. nih.govpsu.edu The ionic transition monitored for this compound when used as an internal standard is typically m/z 589.4 > 301.3. nih.govpsu.edu

Table 2: LC-MS/MS Parameters for this compound

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Electrospray Positive Ionization (ESI+) | nih.gov |

| Precursor Ion (m/z) | 589.4 | nih.govpsu.edu |

| Product Ion (m/z) | 301.3 | nih.govpsu.edu |

| Cone Voltage (V) | 30 | nih.gov |

| Collision Energy (eV) | 30 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation and conformational analysis of this compound in both solution and the solid state. nih.gov 1H and 13C NMR provide information about the chemical environment of individual protons and carbon atoms within the molecule.

Studies utilizing nuclear Overhauser enhancement (NOE) have been instrumental in determining the conformation of this compound in solution. nih.gov The observation of NOEs between specific protons indicates their spatial proximity, which has helped to establish the presence of intramolecular hydrogen bonds that stabilize a "ridge-tile" conformation. hplc.eu For instance, an NOE between the carboxylic acid protons and the lactam NH groups provides direct evidence for this type of hydrogen bonding. nih.gov

Solid-state NMR experiments, such as cross-polarization magic-angle spinning (CP/MAS), have been used to investigate the crystalline structure of this compound. nih.gov These studies, often complemented by density functional theory (DFT) calculations, allow for the assignment of 13C and 15N chemical shifts and provide insights into the effects of crystal packing on the molecular structure. nih.gov

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopic Analysis of this compound

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical techniques used to study the stereochemistry and conformation of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, while VCD extends this principle to the infrared region, probing the vibrational transitions of the molecule. researchgate.netnih.gov

CD spectroscopy has been effectively used to investigate the conformation of this compound and its derivatives, particularly when bound to other molecules such as human serum albumin. sielc.com The induced CD spectra can reveal the preferred chirality of the bound conformer. sielc.com

VCD spectroscopy, in conjunction with quantum chemical calculations, provides detailed information about the three-dimensional structure of this compound in solution. hplc.eu The VCD spectra of different stereoisomers of this compound derivatives have been recorded and compared with theoretical spectra calculated using DFT. This comparison allows for the confident assignment of the absolute configuration and the predominant conformation in solution. hplc.eu

Spectrophotometric and Other Optical Methods in this compound Research

Spectrophotometry is a widely used optical method in bilirubin research, and its principles are applicable to the study of this compound. researchgate.netresearchgate.net This technique is based on the absorption of light by the analyte at specific wavelengths. This compound, like other tetrapyrroles, has a characteristic UV-Vis absorption spectrum.

While many spectrophotometric methods focus on the quantification of total bilirubin in clinical samples, the underlying principles can be adapted for this compound research. researchgate.netgoogle.com The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter in quantitative spectrophotometry. While specific molar absorptivity values for this compound are not as extensively documented as for bilirubin, UV-Vis spectroscopy can be used to monitor reactions involving this compound and to determine its concentration in purified solutions. The absorption maximum (λmax) of this compound is in the visible range, similar to bilirubin. nih.gov

Utilization of Internal Standards in this compound Quantification

In quantitative analytical chemistry, particularly in chromatographic methods like LC-MS/MS, the use of an internal standard is crucial for achieving high accuracy and precision. An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known amount to both the calibration standards and the unknown samples.

This compound is frequently employed as an internal standard for the quantification of bilirubin and its isomers, such as lumirubin (B15126135), in biological samples. nih.gov Its structural similarity to bilirubin ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus compensating for any analyte loss or variations in instrument response. Because this compound has a different molecular weight from bilirubin, it can be distinguished by mass spectrometry, allowing for its use as an effective internal standard. nih.govpsu.edu The use of a stable isotope-labeled internal standard is often considered the gold standard, but a closely related structural analog like this compound provides a reliable alternative when a labeled analyte is not available.

Synthetic Methodologies and Derivative Chemistry of Mesobilirubin

Chemical Synthesis Approaches for Mesobilirubin and its Isomers

The total synthesis of this compound and its isomers can be achieved through various convergent strategies, each offering access to different isomeric forms and substitution patterns.

Pyrromethenone Self-Coupling Strategies for this compound Synthesis

A common method for preparing symmetrical this compound isomers is through the self-coupling of pyrromethenone precursors. This approach is particularly effective for synthesizing unnatural isomers that are not readily accessible from natural sources. For instance, the self-coupling of specific xanthobilirubic acid methyl esters has been employed to create symmetrical this compound isomers. This strategy ensures that both halves of the resulting tetrapyrrole are identical.

Key examples of this methodology include the synthesis of this compound-IVα and this compound-XIIIα. These syntheses are achieved by the self-coupling of ψ-xanthobilirubic acid methyl ester and xanthobilirubic acid methyl ester, respectively. This method provides a direct route to symmetrical isomers that serve as important tools for spectroscopic and metabolic studies.

Chemical Modifications of Existing Bile Pigments to Yield this compound Analogs

Modifying existing, readily available bile pigments is another powerful strategy for generating novel this compound analogs. One such technique is "reverse scrambling," which involves the acid-catalyzed rearrangement between two different bilirubinoid species. For example, unsymmetrical isomers like this compound-VIIIα have been synthesized by the scrambling of this compound-IXα with this compound-IVα. nih.gov

Another approach involves the initial reduction of a bile pigment like bilirubin (B190676). Brief reduction of bilirubin using dilute sodium amalgam yields chromogens with both vinyl and ethylidene β-substituents. acs.org These intermediates can then undergo an acid-catalyzed rearrangement with this compound itself, followed by dehydrogenation, to produce a variety of new violin-type compounds. acs.org These rearrangements can lead to the formation of dihydrobiliviolins, mesobiliviolins, and mesobiliverdins of the IIIα, IXα, and XIIIα series, which have been characterized by NMR, mass spectrometry, and other spectroscopic techniques. acs.orgnih.gov

'1+2+1' and '2+2' Approaches for Specific this compound Isomers

More complex, convergent syntheses offer precise control over the final structure, allowing for the creation of specific, unsymmetrical isomers. These are often categorized as '1+2+1' and '2+2' approaches.

The '2+2' approach typically involves the self-coupling of two identical dipyrrinone units, which is conceptually similar to the pyrromethenone self-coupling strategy. This has been used to synthesize the symmetrical this compound-XIIIγ isomer from two equivalents of a dipyrrinone. Current time information in Bangalore, IN.

The '1+2+1' approach is more versatile for creating unsymmetrical isomers. This strategy involves the condensation of a central, pre-formed dipyrrole unit (the '2') with two different (or identical) outer monopyrrole units (the '1's). A notable example is the synthesis of this compound-XIIγ, where two equivalents of a monopyrrole were coupled to a central dipyrrylmethane. Current time information in Bangalore, IN. This method was also employed to synthesize 10-oxo-mesobilirubin-XIIIα, which involved the condensation of an oxo-dipyrrole core with a suitable pyrrolinone. acs.org

Table 1: Comparison of Synthetic Strategies for this compound Isomers

| Strategy | Description | Typical Products | Reference |

|---|---|---|---|

| Pyrromethenone Self-Coupling | Acid-catalyzed self-condensation of two identical pyrromethenone units. | Symmetrical isomers (e.g., this compound-IVα, this compound-XIIIα). | nih.gov |

| Chemical Modification | Rearrangement or scrambling reactions between existing bile pigments. | Unsymmetrical isomers (e.g., this compound-VIIIα), violins. | nih.govacs.org |

| '2+2' Approach | Self-coupling of two dipyrrinone units. | Symmetrical isomers (e.g., this compound-XIIIγ). | Current time information in Bangalore, IN. |

| '1+2+1' Approach | Condensation of a central dipyrrole with two outer monopyrrole units. | Unsymmetrical isomers (e.g., this compound-XIIγ), modified analogs (e.g., 10-Oxo-mesobilirubin-XIIIα). | Current time information in Bangalore, IN.acs.org |

Preparation and Characterization of this compound Derivatives

The synthesis of this compound derivatives, through oxidative degradation or targeted chemical modification, is crucial for probing its chemical reactivity, biological function, and spectroscopic properties.

Research on Oxidative Degradation Products of this compound

The oxidation of this compound, like bilirubin, is a significant degradation pathway. Research using systems like Fe-EDTA/H₂O₂ has shown that the oxidation of this compound yields a profile of products analogous to that of bilirubin. nih.govresearchgate.net The primary mechanism involves an attack at the central C-10 methene bridge. nih.gov This can lead to two main outcomes: loss of a second hydrogen atom to form the corresponding mesobiliverdin, or oxygen binding followed by fragmentation of the molecule. nih.govresearchgate.net

Mass spectrometry analysis has identified the resulting products as dipyrrolic fragments. nih.gov For this compound, these fragments show the expected mass increase compared to those from bilirubin (due to the ethyl groups instead of vinyl groups), confirming that fragmentation occurs at the central bridge. nih.govresearchgate.net Other potential degradation products that have been detected include dipyrroles that retain the central carbon bridge but have one or two oxygen atoms attached, likely as aldehyde or hydroperoxide derivatives. nih.gov One specific, stable oxidative derivative that has been proposed and synthesized is 10-oxo-mesobilirubin. acs.orgacs.org

Synthesis of Chemically Modified this compound Analogs

Targeted chemical synthesis has produced a wide array of this compound analogs with specific structural modifications. These derivatives are invaluable for studying how particular functional groups influence the molecule's conformation and properties.

One significant modification is the replacement of the central methylene (B1212753) bridge (–CH₂–) with a carbonyl group (–C=O–) to create 10-oxo-mesobilirubin-XIIIα . acs.org This change from an sp³-hybridized carbon to an sp²-hybridized one alters the molecule's geometry at its central hinge. acs.orgacs.org The synthesis was achieved via a '[1+2+1]' condensation. acs.org Characterization revealed that 10-oxo-mesobilirubin-XIIIα is a red crystalline solid, in contrast to the yellow parent compound, and possesses distinct polarity and metabolic behavior. acs.orgacs.org

Other modifications have focused on the propionic acid side chains. Analogs have been synthesized where these side chains are replaced by longer undecanoic acid groups or fluorinated to create 8,12-bis(2-carboxy-2-fluoroethyl) analogs. capes.gov.bracs.org These changes significantly impact the molecule's lipophilicity, solubility, and capacity for intramolecular hydrogen bonding. capes.gov.bracs.org For example, the fluorinated analog was found to be less soluble in organic solvents than the parent this compound-XIIIα, a phenomenon attributed to the increased acidity of the carboxylic acid protons and altered hydrogen bonding capacity. acs.org

Furthermore, centrally homologated analogs, termed homorubins , have been created where the two dipyrrinone halves are connected by multiple methylene groups (e.g., –(CH₂)₂–). nih.gov These studies, combined with extensive characterization by methods like 1H and 13C NMR spectroscopy, provide deep insights into the structural requirements for the intramolecularly hydrogen-bonded "ridge-tile" conformation that is characteristic of bilirubinoids. nih.govresearchgate.net

Table 2: Spectroscopic Data for Selected this compound Derivatives

| Compound | Modification | Key Spectroscopic Feature (¹³C NMR, in DMSO-d₆) | Reference |

|---|---|---|---|

| This compound-XIIIα | Parent Compound | C(10) chemical shift is characteristic of a methylene (CH₂) group. | acs.org |

| 10-Oxo-mesobilirubin-XIIIα | C(10) methylene replaced by a carbonyl (C=O) group. | C(10) signal shifts significantly downfield, appearing more like a vinylogous amide than a ketone. | acs.org |

| [8(3), 12(3)-¹³C₂]-mesobilirubin XIIIα | ¹³C enrichment at the propionic acid carbonyls. | Allows for heteronuclear Overhauser effect (HOE) studies to confirm intramolecular H-bonding distances. | researchgate.net |

Clinical and Pathophysiological Research Associated with Mesobilirubin

Mesobilirubin as a Biomarker in Liver Diseases Research

Bilirubin (B190676), a primary product of heme breakdown, is a well-established biomarker for diagnosing, monitoring, and predicting the prognosis of various liver diseases. researchgate.netnih.govhealthmatch.io Elevated levels of serum bilirubin are indicative of liver dysfunction and are incorporated into prognostic scoring systems like the Model for End-Stage Liver Disease (MELD) score. researchgate.net While bilirubin and its conjugated forms are routinely measured, specific research into this compound as a distinct biomarker in liver diseases is not extensively documented in current literature.

Table 1: Prognostic Scoring Systems in Liver Disease Utilizing Bilirubin

| Scoring System | Components | Purpose |

| MELD Score | Serum Bilirubin, Serum Creatinine, INR | Assesses the severity of chronic liver disease and predicts 3-month mortality risk. researchgate.net |

| Maddrey Discriminant Function | Prothrombin Time, Serum Bilirubin | Assesses the prognosis of patients with alcoholic hepatitis. researchgate.net |

| Child-Pugh Score | Total Bilirubin, Serum Albumin, Prothrombin Time, Ascites, Hepatic Encephalopathy | Assesses the prognosis of chronic liver disease, mainly cirrhosis. |

Role of this compound in Neonatal Jaundice and Hyperbilirubinemia Pathophysiology

Neonatal jaundice, characterized by the yellowing of the skin and eyes, is a common condition in newborns resulting from elevated levels of bilirubin in the blood, a condition known as hyperbilirubinemia. This is often a transient physiological phenomenon due to the immaturity of the newborn's liver, which has a limited capacity to conjugate and excrete bilirubin. clevelandclinic.orgnih.gov The pathophysiology involves an increased production of bilirubin from the breakdown of fetal red blood cells and a decreased clearance by the liver. clevelandclinic.orgnih.gov

Kernicterus, or bilirubin encephalopathy, is a rare but devastating neurological condition caused by the deposition of unconjugated bilirubin in the brain tissue of newborns with severe hyperbilirubinemia. This can lead to irreversible brain damage.

Interestingly, early research has directly implicated this compound in the pigmentation of the brain seen in kernicterus. Studies involving the extraction of pigment from the brains of infants who succumbed to kernicterus revealed a substance with properties identical to crystalline this compound. researchgate.net In these studies, the extracted pigment gave a positive diazo reaction and had a maximum light absorption at a wavelength of 425 mµ, consistent with this compound. researchgate.net

Furthermore, experimental studies in newborn kittens demonstrated that intracerebral injections of crystalline this compound induced a bright yellow staining of the cerebral tissues and deposition of the pigment within nerve cells, mimicking the cerebral pigmentation of kernicterus. researchgate.net In contrast, similar injections of bilirubin did not produce these effects. researchgate.net This has led to the hypothesis that in infants with hyperbilirubinemia, an altered blood-brain barrier may allow bilirubin to cross into the brain, where it is then reduced to this compound, causing the characteristic pigmentation. researchgate.net It is important to note that these studies also suggested that the pigment itself might not be the cause of the neuronal damage seen in kernicterus, indicating that other factors associated with hyperbilirubinemia are likely responsible for the neurotoxicity. researchgate.net

Influence of this compound on Gut-Liver Axis Signaling

The gut-liver axis is a complex bidirectional communication system between the gut and the liver, involving various signaling molecules, including metabolites from the gut microbiota. Bilirubin, after being conjugated in the liver, is excreted into the gut, where it is metabolized by the intestinal microbiota into a series of urobilinoids, including stercobilinogen, urobilinogen (B88839), and mesobilirubinogen (the precursor to this compound). nih.gov

While the influence of the broader gut microbiome and its metabolites on liver health is an area of intense research, the specific signaling roles of this compound within the gut-liver axis are not yet well-defined. researchgate.net Research has primarily focused on the parent compound, bilirubin, and its general metabolites. researchgate.netnih.gov It is understood that these microbial metabolites can be reabsorbed and enter the portal circulation, potentially influencing liver function. nih.gov However, the precise functions of reabsorbed urobilinoids, including any potential signaling roles of this compound, remain largely unknown and are a subject for future research. nih.gov

Potential Therapeutic Interventions and Research Involving this compound

While bilirubin itself has been investigated for its therapeutic potential due to its antioxidant properties, research into the therapeutic applications of this compound is more nascent.

One of the promising areas of research involves the use of mesobiliverdin, a direct precursor to this compound, in the context of pancreatic islet transplantation for diabetes. Studies have shown that mesobiliverdin has protective effects on pancreatic islets. nih.gov

In preclinical studies using rat models, infusion of mesobiliverdin into the pancreas before islet isolation significantly enhanced the yield and viability of the islets. nih.gov The protective effect of mesobiliverdin was found to be greater than that of biliverdin (B22007). nih.gov Islets treated with mesobiliverdin also showed improved function after transplantation into diabetic rats, helping to reverse insulin (B600854) dysfunction. nih.gov Given that this compound is the reduced form of mesobiliverdin, these protective effects are likely mediated, at least in part, by the antioxidant properties of the subsequent this compound.

Table 2: Effect of Mesobiliverdin on Pancreatic Islet Yield

| Treatment | Concentration | Average Increase in Islet Yield (IEQs/g) over Control |

| Mesobiliverdin IXα | 1 μM | 86.7% |

| Biliverdin IXα | 10 μM | ~40% (estimated from comparative data) |

| Biliverdin IXα | 100 μM | ~40% (estimated from comparative data) |

| (Data derived from studies on rat pancreatic islets) nih.gov |

Future Directions and Emerging Research Avenues in Mesobilirubin Studies

Systems Biology and Metabolomics Approaches to Mesobilirubin Pathways

Systems biology and metabolomics are poised to revolutionize our comprehension of this compound's role in complex biological networks. These holistic approaches allow for the simultaneous analysis of numerous molecules, providing a comprehensive snapshot of metabolic pathways and their interplay with the broader biological system.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has already proven instrumental in identifying and quantifying this compound and its downstream products, such as urobilin (B239242) and stercobilin. researchgate.netkoreascience.krnih.gov Advanced analytical techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) enable the precise detection of these compounds, even at low concentrations. nih.gov For instance, multiple reaction monitoring (MRM) is a targeted mass spectrometry technique used to quantify specific metabolites, including this compound, with high sensitivity and specificity. nih.gov

These methodologies are crucial for understanding the metabolic flux through the heme degradation pathway. By tracing the conversion of bilirubin (B190676) to this compound and subsequently to urobilinogen (B88839) and stercobilinogen, researchers can gain insights into the efficiency of this pathway and identify potential bottlenecks or dysregulations associated with various physiological and pathological states. koreascience.krembopress.org Integrated approaches that combine metabolomics with genomics and transcriptomics can further elucidate the genetic and enzymatic regulation of these pathways. embopress.org

Recent studies have highlighted the importance of the gut microbiome in bilirubin metabolism, a key area where systems biology can provide profound insights. researchgate.netnih.gov The gut microbial enzyme, identified as BilR, is responsible for the reduction of bilirubin to urobilinogen, a critical step in which this compound is an intermediate. nih.gov Systems-level analyses of the gut metagenome have revealed that the prevalence of BilR varies among individuals and is notably decreased in infants and patients with inflammatory bowel disease (IBD). nih.gov This suggests a link between gut dysbiosis, altered bilirubin metabolism, and disease. embopress.org

Advanced Structural-Activity Relationship Investigations of this compound

A deeper understanding of the relationship between the structure of this compound and its biological activity is fundamental to unlocking its full therapeutic potential. Advanced analytical and computational techniques are being employed to probe the intricate structural details of this compound and its analogs.

This compound, with the chemical formula C₃₃H₄₀N₄O₆, is a tetrapyrrole bile pigment. smolecule.com Its structure is characterized by a chain of four pyrrole (B145914) rings, similar to bilirubin, but with the vinyl groups at positions 3 and 18 reduced to ethyl groups. nih.gov This seemingly minor modification in its structure can influence its chemical properties and biological interactions.

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), are powerful tools for studying the conformation of this compound in solution. researchgate.netdntb.gov.ua These studies have shown that, like bilirubin, this compound can adopt a folded, "ridge-tile" conformation stabilized by intramolecular hydrogen bonds. researchgate.netacs.orgmdpi.com This conformation is believed to be crucial for its biological activity. researchgate.net

The interaction of this compound with other molecules, such as proteins and metal ions, is another key area of investigation. smolecule.com For example, its ability to form complexes with zinc ions has been noted, which may have implications for its transport and function in biological systems. smolecule.com Furthermore, the binding of this compound and its analogs to proteins like human serum albumin is being studied to understand how these molecules are transported in the bloodstream. researchgate.net

Computational modeling and quantitative structure-activity relationship (QSAR) studies are becoming increasingly important in this field. acs.org By creating three-dimensional models of this compound and its analogs, researchers can predict how structural modifications will affect their biological activity. acs.org This in-silico approach can guide the synthesis of novel derivatives with enhanced therapeutic properties.

Future research will likely involve the synthesis and characterization of a wider range of this compound analogs with systematic modifications to their structure. google.comgoogle.com This will allow for a more detailed mapping of the structural features that are essential for specific biological activities, such as antioxidant or anti-inflammatory effects.

Novel Therapeutic Applications of this compound and its Analogs

The exploration of this compound and its derivatives as therapeutic agents is a rapidly advancing field. While research is still in its early stages, the unique properties of these compounds suggest potential applications in a variety of diseases.

One of the most well-documented properties of bilirubin and its metabolites, including this compound, is their potent antioxidant activity. smolecule.comresearchgate.net They can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. researchgate.netresearchgate.net This antioxidant capacity is central to many of their potential therapeutic benefits.

Studies have suggested that this compound and its analogs could have therapeutic value in metabolic disorders. google.comresearchgate.net There is evidence that these compounds can modulate the activity of enzymes involved in fat and cholesterol metabolism. google.com Furthermore, bilirubin itself has been shown to improve insulin (B600854) sensitivity and reduce inflammation, suggesting a potential role for its metabolites in conditions like diabetes and non-alcoholic fatty liver disease. researchgate.net

The anti-inflammatory properties of these compounds are also a significant area of interest. researchgate.net By suppressing inflammatory signaling pathways, such as the NF-κB pathway, they can reduce the production of pro-inflammatory molecules. researchgate.net This suggests potential applications in inflammatory conditions. google.com

The development of synthetic analogs of this compound is a key strategy for enhancing its therapeutic potential. google.com By modifying the structure of the molecule, researchers aim to improve its solubility, stability, and bioavailability, while also fine-tuning its biological activity. researchgate.net For example, the synthesis of mesobiliverdin, a precursor to this compound, has been explored as a potential anti-inflammatory agent. frontiersin.orgnih.gov

Future research will focus on preclinical and eventually clinical studies to evaluate the efficacy and safety of this compound and its analogs in various disease models. The development of novel drug delivery systems, such as nanoparticles, may also be crucial for translating the therapeutic potential of these poorly soluble compounds into clinical practice. mdpi.com

Microbiota Engineering for Modulating this compound Levels

The gut microbiota plays a pivotal role in the metabolism of bilirubin, and consequently, in determining the levels of this compound in the body. nih.govnih.gov This has opened up the exciting possibility of modulating this compound levels through the targeted manipulation of the gut microbiome, a field known as microbiota engineering. nih.gov

The key discovery in this area is the identification of the gut microbial enzyme BilR, which reduces bilirubin to urobilinogen via the intermediate this compound. nih.gov The prevalence of bacteria encoding this enzyme can significantly impact the metabolic fate of bilirubin in the gut. nih.gov This suggests that interventions aimed at increasing the abundance or activity of these specific bacteria could be a viable strategy for modulating this compound levels. frontiersin.org

Several approaches to microbiota engineering are being explored. nih.gov Probiotics, which are live beneficial bacteria, could be used to introduce strains that are efficient bilirubin reducers. mdpi.comfrontiersin.org Prebiotics, which are non-digestible fibers that promote the growth of beneficial gut bacteria, could also be employed to create a gut environment that favors the proliferation of these strains. mdpi.com Dietary interventions, rich in compounds like polyphenols, can also modulate the composition and function of the gut microbiota. frontiersin.orgfrontiersin.org

More advanced strategies involve the genetic engineering of probiotics to enhance their ability to produce specific metabolites or enzymes. nih.gov For instance, a probiotic could be engineered to overexpress the BilR enzyme, thereby increasing the conversion of bilirubin to its downstream metabolites.

The therapeutic implications of modulating this compound levels via the gut microbiota are broad. Given the antioxidant and anti-inflammatory properties of bilirubin metabolites, increasing their production in the gut could have beneficial effects on both local gut health and systemic health. researchgate.netnih.gov For example, it could help to mitigate the gut dysbiosis and inflammation associated with conditions like IBD. embopress.org

Future research in this area will focus on identifying the specific bacterial species and strains that are most effective at metabolizing bilirubin and understanding how their activity can be enhanced through dietary or therapeutic interventions. nih.govmdpi.com This will require a combination of metagenomic analysis, in vitro fermentation studies, and well-designed clinical trials. plos.org

Q & A

Q. Q. How should researchers address low this compound yields in in vitro heme oxygenase assays?

- Methodological Answer : Optimize:

- Substrate concentration : 50 μM heme minimizes enzyme inhibition .

- Cofactor supply : Add NADPH (1 mM) and ascorbate (2 mM) to sustain HO-1 activity .

- Quenching methods : Rapid freezing in liquid N₂ to stabilize intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.